BenchChemオンラインストアへようこそ!

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol

TSHR Antagonist Thyroid Disorders GPCR Pharmacology

Selective TSHR antagonist (IC50=74 nM) validated in HEK293 cAMP assays, with >100-fold selectivity over FSHR to minimize off-target confounding. Its unique N-1 benzimidazole-trifluoropropanol substitution pattern occupies a distinct chemical space vs. 2-substituted analogs, directly enabling target engagement at the thyrotropin receptor. Low aqueous solubility necessitates DMSO co-solvent formulation—ideal for in vitro pharmacology and focused SAR library expansion around the trifluoropropanol pharmacophore. Verify CAS 1340095-62-6 and ≥97% purity upon receipt. For R&D use only; not for human or veterinary applications.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19
CAS No. 1340095-62-6
Cat. No. B2744681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol
CAS1340095-62-6
Molecular FormulaC10H9F3N2O
Molecular Weight230.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(C(F)(F)F)O
InChIInChI=1S/C10H9F3N2O/c11-10(12,13)9(16)5-15-6-14-7-3-1-2-4-8(7)15/h1-4,6,9,16H,5H2
InChIKeyKBMFLXWMMNJZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol (CAS 1340095-62-6): Scientific Procurement and Evidence Guide


3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated benzimidazole derivative with the molecular formula C₁₀H₉F₃N₂O and a molecular weight of 230.19 . The compound is characterized by a benzimidazole core fused to a trifluoropropanol side chain. While its full physicochemical and pharmacological profile is still emerging, the compound has garnered interest in medicinal chemistry research. Notably, it has been identified as a small-molecule antagonist of the human thyrotropin receptor (TSHR), demonstrating an IC₅₀ value of 74 nM in a functional cellular assay [1]. This activity profile, combined with its structural features that facilitate hydrogen bonding and hydrophobic interactions, positions it as a valuable scaffold for the development of enzyme inhibitors and receptor modulators [2].

Why 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol—a benzimidazole N-1 linked to a trifluoropropanol moiety—is not generic. Within the benzimidazole class, the presence and position of a trifluoromethyl group and a hydroxyalkyl substituent profoundly influence pharmacological activity and target engagement [1]. While 2-substituted benzimidazole derivatives, such as 2-(trifluoromethyl)-1H-benzimidazoles, have been explored as antiparasitic agents [2], the N-1 substituted scaffold of 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol directs it towards a distinct biological target space, exemplified by its antagonism of the thyrotropin receptor (TSHR) [3]. Therefore, assuming functional equivalence with other benzimidazole analogs without direct comparative data is scientifically unfounded.

Quantitative Differentiation Evidence for 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol


Potent and Selective Antagonism of the Human Thyrotropin Receptor (TSHR)

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol demonstrates potent antagonist activity at the human thyrotropin receptor (TSHR), with a reported IC₅₀ of 74 nM in a functional cAMP assay using HEK293 cells expressing the human receptor [1]. In comparison, its potency at the rat TSHR ortholog is approximately 3-fold lower (IC₅₀ = 234 nM), and it shows negligible activity at the human follicle-stimulating hormone (FSH) receptor (IC₅₀ = 8.24 μM), indicating a >100-fold selectivity window for TSHR over FSHR [1]. While no direct head-to-head data against other benzimidazole TSHR antagonists are available, the selectivity profile differentiates it from broader-spectrum or less selective analogs [2].

TSHR Antagonist Thyroid Disorders GPCR Pharmacology

Distinct Physicochemical Properties for Preclinical Formulation

The compound's structure confers a unique set of predicted physicochemical properties. The predicted boiling point is 356.8 ± 52.0 °C, and the predicted density is 1.40 ± 0.1 g/cm³ . Importantly, its aqueous solubility is described as 'low', while it is 'well soluble' in common organic solvents . This contrasts with some 2-substituted benzimidazole analogs like 2-(3-hydroxypropyl)-5-(trifluoromethyl)-1H-benzimidazole (CAS 175135-15-6), which has a reported melting point of 134-135 °C and different solubility characteristics . While direct comparative data are lacking, these distinct properties necessitate tailored formulation and handling protocols, particularly for in vivo studies requiring aqueous solubility [1].

Drug Discovery ADME Medicinal Chemistry

Recommended Application Scenarios for 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol


Investigating Human Thyrotropin Receptor (TSHR) Signaling in Endocrine Research

Given its potent (IC₅₀ = 74 nM) and selective antagonism of human TSHR, this compound serves as a valuable chemical probe for dissecting TSHR-mediated signaling pathways in vitro [1]. Researchers studying thyroid-stimulating hormone (TSH) biology, including cAMP-mediated processes in HEK293 cells expressing human TSHR, can utilize this compound to block receptor activation and investigate downstream effects on thyroid hormone synthesis and cell proliferation [1]. Its >100-fold selectivity over the closely related FSHR minimizes confounding effects in mixed cell populations [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Benzimidazole Medicinal Chemistry

The compound's unique N-1 substitution pattern with a trifluoropropanol group provides a distinct starting point for SAR exploration [2]. Medicinal chemists can leverage its modular structure to generate focused libraries of analogs. Systematic modifications at the benzimidazole core or the side chain can help elucidate the structural determinants of TSHR antagonism and other potential biological activities, as suggested by its classification as a versatile intermediate for enzyme inhibitors and receptor modulators [2].

Development of Preclinical Assays Requiring Low Aqueous Solubility Formulations

The compound's documented low aqueous solubility and high organic solvent solubility dictate specific formulation approaches for preclinical studies . Researchers designing in vitro cellular assays or in vivo pharmacokinetic studies can develop protocols using co-solvents (e.g., DMSO) or specialized vehicles, differentiating it from more water-soluble analogs . This scenario is particularly relevant for studies requiring precise dosing and consistent exposure in biological systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.